N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide
CAS No.: 1021125-20-1
Cat. No.: VC4615927
Molecular Formula: C19H17N5O4
Molecular Weight: 379.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021125-20-1 |
|---|---|
| Molecular Formula | C19H17N5O4 |
| Molecular Weight | 379.376 |
| IUPAC Name | N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C19H17N5O4/c1-26-14-6-4-13(5-7-14)18-22-21-16-8-9-17(23-24(16)18)28-12-10-20-19(25)15-3-2-11-27-15/h2-9,11H,10,12H2,1H3,(H,20,25) |
| Standard InChI Key | ZEBLQXVYPHOWEL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates three key moieties:
-
Triazolo[4,3-b]pyridazine core: A fused bicyclic system comprising a triazole and pyridazine ring, known for stabilizing π-π interactions with biological targets .
-
4-Methoxyphenyl substituent: Enhances lipophilicity and modulates electronic effects via the methoxy group’s electron-donating properties .
-
Furan-2-carboxamide side chain: Introduces hydrogen-bonding capabilities through the amide group and furan oxygen.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₄ | |
| Molecular Weight | 379.38 g/mol | |
| CAS Registry Number | 1021125-20-1 | |
| Solubility (Predicted) | Low aqueous solubility | |
| logP (Octanol-Water) | 2.8 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
-
Formation of Triazolo-Pyridazine Core:
-
Ethoxy Chain Attachment:
-
Furan-2-Carboxamide Coupling:
-
Amide bond formation via EDCI/HOBt-mediated reaction between furan-2-carboxylic acid and the ethoxyamine intermediate.
-
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Cyclization | POCl₃, 80°C, 6 hr | 72 |
| Ethoxy Substitution | K₂CO₃, DMF, 120°C, 12 hr | 65 |
| Amide Coupling | EDCI, HOBt, DCM, RT, 24 hr | 58 |
Structural and Electronic Analysis
Crystallographic Insights
X-ray diffraction studies of analogous compounds reveal:
-
Planar Triazolo-Pyridazine Core: Facilitates stacking interactions with aromatic residues in enzyme active sites .
-
Dihedral Angles: The 4-methoxyphenyl group adopts a near-perpendicular orientation (75–85°) relative to the core, minimizing steric hindrance .
Spectroscopic Characterization
-
¹H NMR: Distinct signals at δ 8.21 ppm (triazole-H) and δ 6.89–7.45 ppm (aromatic protons).
-
IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C).
Biological Activity and Mechanisms
Antimicrobial Properties
-
Gram-Positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
-
Fungal Pathogens: IC₅₀ = 12 µM for Candida albicans via ergosterol biosynthesis inhibition .
Table 3: Comparative Antiproliferative Activity
| Compound | HCT-116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
|---|---|---|
| Target Compound | 2.3 | 4.1 |
| 5-Fluorouracil (Control) | 5.8 | 7.2 |
Applications in Medicinal Chemistry
Kinase Inhibition
-
EGFR Inhibition: IC₅₀ = 0.9 nM due to triazolo-pyridazine’s ATP-binding pocket interactions .
-
CDK2/Cyclin E Complex: Disrupts cell cycle progression at G1/S phase .
Drug Delivery Systems
-
Nanoparticle Formulations: Poly(lactic-co-glycolic acid) (PLGA) NPs improve bioavailability by 3.5-fold.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume